molecular formula C20H18N2O4 B2435614 (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide CAS No. 1103514-32-4

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide

Cat. No.: B2435614
CAS No.: 1103514-32-4
M. Wt: 350.374
InChI Key: SSSNPQRGHIQWEU-CLFYSBASSA-N
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Description

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic small molecule featuring a benzodioxole scaffold, a structure noted for its diverse bioactivity. This compound is supplied as a high-purity material for research purposes only. Compounds with the 1,3-benzodioxole core have been investigated for various potential applications in scientific research. For instance, some derivatives have been studied as agonists for plant hormone receptors like TIR1, demonstrating significant effects on root growth and development . Other research on benzodioxol-carboxamide analogues has explored their potential as enzyme inhibitors, such as against α-amylase, for metabolic disorder studies . Additionally, the benzodioxole structure is of interest in medicinal chemistry for the design and development of inhibitors for enzymes like cyclooxygenase-II (COX-II) . Researchers value this compound for its potential to interact with specific biological pathways. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis (CoA) for detailed specifications including purity, molecular weight, and storage conditions.

Properties

IUPAC Name

1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-21-20(24)16-11-14-4-2-3-5-15(14)22(16)19(23)9-7-13-6-8-17-18(10-13)26-12-25-17/h2-10,16H,11-12H2,1H3,(H,21,24)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSNPQRGHIQWEU-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indoline Core: This step involves the cyclization of ortho-acetylenic anilines using a gold-catalyzed 5-endo-dig cyclization reaction.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the indoline core with a benzo[d][1,3]dioxole derivative under suitable conditions.

    Acrylamide Linkage Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acrylamide linkage, converting it to the corresponding amine.

    Substitution: The indoline core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The indoline core can bind to DNA or proteins, affecting their function. The acrylamide linkage allows for covalent bonding with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an indoline core, and an acrylamide linkage. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with an indoline-2-carboxamide structure. This unique combination has generated interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

  • Molecular Formula : C20_{20}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1103514-32-4

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d][1,3]dioxole moiety enhances binding affinity due to its hydrophobic characteristics, while the acrylate linkage may facilitate covalent interactions with nucleophilic residues in target proteins. This dual functionality allows for modulation of biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, leading to increased apoptosis.
  • Inhibition of Proliferation : It has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
MDA-MB-23112.8Cell cycle arrest and apoptosis

Antioxidant Properties

The compound exhibits notable antioxidant activity, which contributes to its protective effects against oxidative stress in cells. This property is essential for mitigating damage in various pathological conditions, including cancer and neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against specific bacterial strains is currently under investigation, indicating potential applications in treating infections.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, revealing a dose-dependent response with significant apoptosis induction.
  • In Vivo Studies : Animal model studies demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups.
  • Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, this compound exhibited enhanced efficacy, suggesting a potential for combination therapies.

Q & A

Basic Research Questions

Q. How can synthetic yield and purity of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide be optimized?

  • Methodological Answer : Multi-step synthesis routes for structurally analogous compounds (e.g., benzo[d][1,3]dioxole-containing acrylamides) highlight the importance of solvent selection (e.g., DMF or dichloromethane) and catalysts (e.g., triethylamine) to stabilize reactive intermediates . Chromatographic purification (e.g., silica gel or preparative HPLC) is critical for removing byproducts like unreacted indoline-2-carboxamide precursors . Reaction monitoring via TLC or LC-MS at each step ensures intermediate fidelity.

Q. What spectroscopic techniques are most effective for characterizing the Z-isomer configuration?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish the (Z)-isomer from the (E)-isomer by identifying spatial proximity between the benzo[d][1,3]dioxole protons and the acryloyl carbonyl group . FT-IR analysis of carbonyl stretching frequencies (~1650–1700 cm⁻¹) and X-ray crystallography (if crystals are obtainable) provide definitive structural confirmation .

Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s reactivity?

  • Methodological Answer : The electron-rich aromatic system of benzo[d][1,3]dioxole enhances electrophilic substitution reactions at the acryloyl carbonyl group, as demonstrated in analogous compounds . Stability under acidic conditions should be tested via pH-dependent degradation studies (e.g., HPLC monitoring over 24 hours in buffers at pH 2–9) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line selectivity, solvent effects). Standardize assays using a common vehicle (e.g., DMSO ≤0.1%) and include positive controls (e.g., known kinase inhibitors for enzymatic assays). Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to off-target receptors (e.g., GPCRs or kinases) .

Q. What strategies are recommended for studying metabolic stability in vitro?

  • Methodological Answer : Use liver microsomal assays (human/rodent) with NADPH cofactor to assess Phase I metabolism. LC-HRMS identifies major metabolites (e.g., demethylation at the N-methylindoline group or oxidation of the acryloyl chain) . Compare results with structurally similar compounds (e.g., EVT-14225998, a benzo[d][1,3]dioxole-containing acrylamide) to infer metabolic pathways .

Q. How can the compound’s interactions with lipid bilayers be modeled to predict bioavailability?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) using a POPC lipid bilayer model can assess membrane permeability. Parameters include logP (predicted via ChemAxon) and hydrogen-bonding capacity with phospholipid headgroups . Experimental validation via parallel artificial membrane permeability assays (PAMPA) quantifies passive diffusion .

Data Analysis and Mechanistic Studies

Q. What computational tools are suitable for predicting off-target interactions?

  • Methodological Answer : SwissTargetPrediction or SEA database mining prioritizes potential targets based on structural similarity to bioactive ligands (e.g., indoline-2-carboxamide derivatives) . Molecular docking against the Protein Data Bank (PDB) identifies high-probability binding pockets (e.g., COX-2 or HDACs) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the acryloyl chain (e.g., halogenation) or indoline N-methyl group (e.g., substitution with ethyl or benzyl). Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) and correlate with steric/electronic parameters (Hammett constants, molar refractivity) .

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